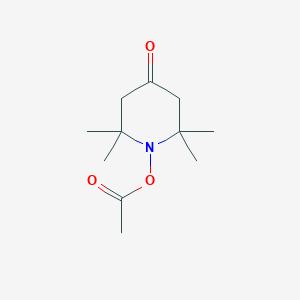

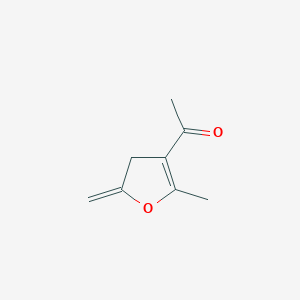

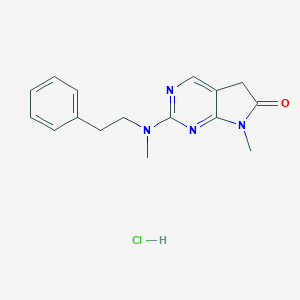

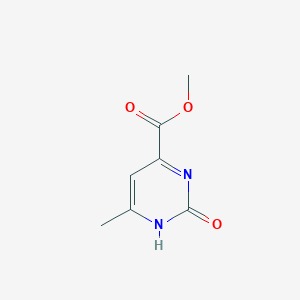

Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and its derivatives involves multiple steps, including condensation reactions and modifications to introduce various functional groups. A study described the synthesis process involving the condensation of acetamidinium chloride and diethyl malonate in methanol, further acidified by hydrochloric acid, showcasing the role of process variables in developing an economic process for its production (Patil et al., 2008).

Molecular Structure Analysis

X-ray crystallography and Density Functional Theory (DFT) studies provide insights into the molecular structure of methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and its derivatives. For example, the crystal and molecular structures of a related compound were determined by X-ray diffraction and quantum chemical DFT analysis, highlighting the significance of understanding the molecular conformation and structural characteristics (Sąsiadek et al., 2016).

Chemical Reactions and Properties

Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including deacetylation, methylation, and formation of complexes with other compounds. These reactions demonstrate its versatility and potential for modification to suit different applications. One study discussed the deacetylation of related compounds in both acidic and basic media, showcasing its reactivity and the possibility of generating compounds with antituberculous effects (Erkin & Krutikov, 2007).

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Pyrimidine derivatives have found widespread therapeutic applications due to their synthetic accessibility and structural diversity .

- They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Some of the most recognized drugs based on analogs of pyrimidines are antibacterial (sulfadiazine, trimethoprim), antiviral (trifluridine, idoxuridine), anti-malarial (sulfadoxine), anti-HIV (Retrovir (zidovudine), stavudine), anti-tuberculosis (viomycin), anticancer (5-fluorouracil) agents .

-

Organic Synthesis

-

Biochemistry

-

Anticancer Research

-

Antiviral Research

-

Anti-Inflammatory Research

- Pyrimidines have been found to exhibit anti-inflammatory effects . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- A detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

-

Thyroid Drugs

-

Leukemia Treatment

-

Plant Growth Regulation

-

Herbicidal Activities

-

Antitumor Activities

Safety And Hazards

Propriétés

IUPAC Name |

methyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-5(6(10)12-2)9-7(11)8-4/h3H,1-2H3,(H,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXYTRBZKWTFID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372605 |

Source

|

| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

CAS RN |

89694-11-1 |

Source

|

| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.